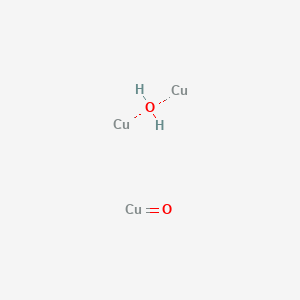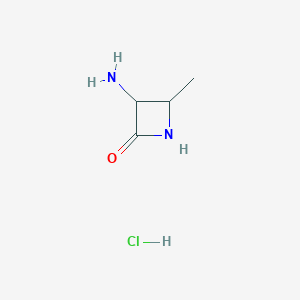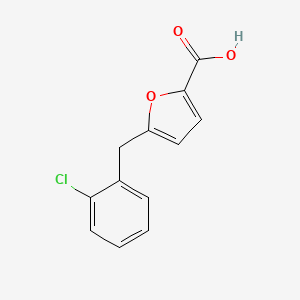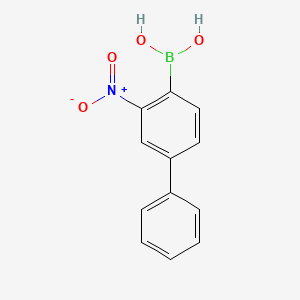
3-Nitrobiphenyl-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitrobiphenyl-4-boronic acid is an organic compound with the chemical formula C12H9BNO4. It is characterized by the presence of a boronic acid group and a nitro group attached to a biphenyl structure. This compound is a white crystalline solid with good solubility in water, alcohols, and other organic solvents . It is commonly used as an intermediate in organic synthesis and has applications in materials science research.
準備方法
Synthetic Routes and Reaction Conditions
3-Nitrobiphenyl-4-boronic acid is typically synthesized by introducing a nitro group at the 3’ position of biphenyl-4-boronic acid. This can be achieved through various methods, including nitration reactions or oxidation reactions . The primary method for the synthesis of boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, performed at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
化学反応の分析
Types of Reactions
3-Nitrobiphenyl-4-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The boronic acid group can participate in reduction reactions to form boronate esters.
Substitution: The compound can undergo substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Other reagents include reducing agents for the conversion of the nitro group to an amino group and oxidizing agents for further functionalization of the boronic acid group .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, boronate esters, and amino-substituted biphenyl compounds. These products have significant applications in organic synthesis and materials science .
科学的研究の応用
3-Nitrobiphenyl-4-boronic acid has a wide range of scientific research applications, including:
Biology: Employed in the development of biosensors and as a fluorescent probe for fluorescence analysis.
Medicine: Investigated for its potential use in drug development and as an inhibitor of specific enzymes.
Industry: Applied in materials science research for the development of new materials with unique properties.
作用機序
The mechanism of action of 3-Nitrobiphenyl-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The nitro group can also participate in redox reactions, further enhancing the compound’s reactivity and versatility .
類似化合物との比較
3-Nitrobiphenyl-4-boronic acid can be compared with other similar compounds, such as:
3-Formylphenylboronic acid: Similar in structure but with a formyl group instead of a nitro group.
4-Nitrophenylboronic acid: Similar in structure but with the nitro group at the 4’ position.
Phenylboronic acid: Lacks the nitro group, making it less reactive in certain applications.
The uniqueness of this compound lies in its combination of a boronic acid group and a nitro group, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
特性
分子式 |
C12H10BNO4 |
|---|---|
分子量 |
243.02 g/mol |
IUPAC名 |
(2-nitro-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BNO4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8,15-16H |
InChIキー |
NXGNCSQKKBRVKV-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


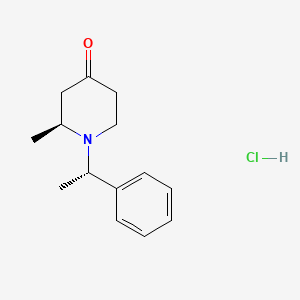
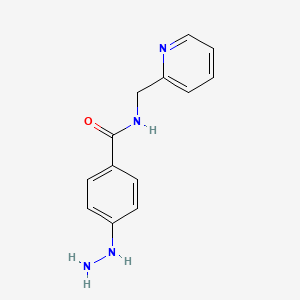
![3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
![2-Amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14799329.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14799350.png)
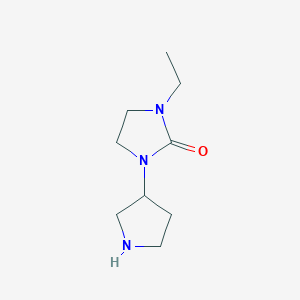
![Ethyl 3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14799365.png)
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)
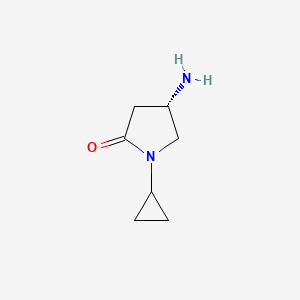
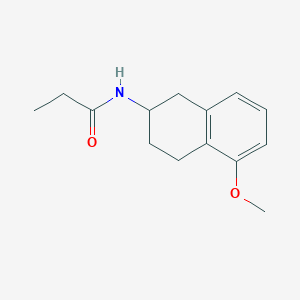
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)
